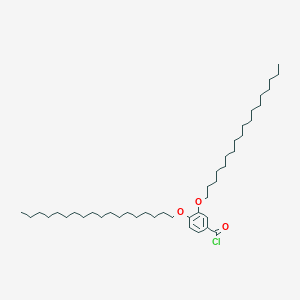
3,4-Bis(octadecyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(octadecyloxy)benzoyl chloride is an organic compound characterized by the presence of two octadecyloxy groups attached to a benzoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(octadecyloxy)benzoyl chloride typically involves the reaction of 3,4-dihydroxybenzoyl chloride with octadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(octadecyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
3,4-Bis(octadecyloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and coatings to enhance hydrophobic properties.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 3,4-Bis(octadecyloxy)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of octadecyloxy groups enhances its solubility in organic solvents, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
3,4-Bis(octadecyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
Benzoyl Chloride Derivatives: Compounds with different substituents on the benzene ring, such as 4-nitrobenzoyl chloride.
Uniqueness: 3,4-Bis(octadecyloxy)benzoyl chloride is unique due to the presence of long-chain octadecyloxy groups, which impart distinct physical and chemical properties. These groups enhance the compound’s hydrophobicity and solubility in non-polar solvents, making it suitable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
528881-61-0 |
|---|---|
Molecular Formula |
C43H77ClO3 |
Molecular Weight |
677.5 g/mol |
IUPAC Name |
3,4-dioctadecoxybenzoyl chloride |
InChI |
InChI=1S/C43H77ClO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-46-41-36-35-40(43(44)45)39-42(41)47-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3 |
InChI Key |
AFPOWAOCZMXYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
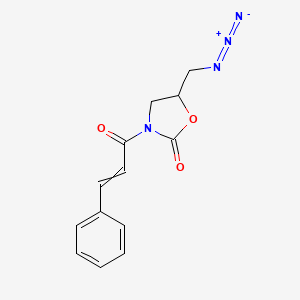
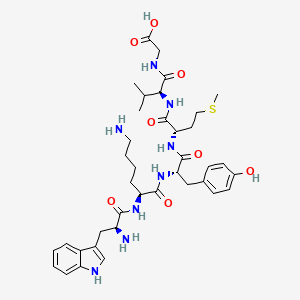
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
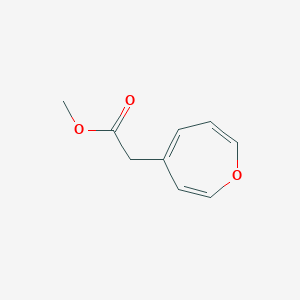
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
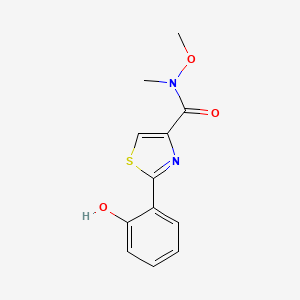

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
